N-(2-furylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)amine
Overview
Description
N-(2-furylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)amine is an organic compound that features a furan ring and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)amine typically involves the reaction of 2-furylmethylamine with 2-oxo-2-pyrrolidineethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyrrolidinone moiety can be reduced to form pyrrolidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted amine derivatives, depending on the reagents used.
Scientific Research Applications
N-(2-furylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)amine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and pyrrolidinone moiety can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-furylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylmethyl)amine: Similar structure but with a different substitution pattern on the pyrrolidinone moiety.
N-(2-thienylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)amine: Contains a thiophene ring instead of a furan ring.
N-(2-furylmethyl)-N-(2-oxo-2-piperidin-1-ylethyl)amine: Features a piperidinone moiety instead of a pyrrolidinone moiety.
Uniqueness
N-(2-furylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)amine is unique due to the combination of the furan ring and pyrrolidinone moiety, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-1-pyrrolidin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-11(13-5-1-2-6-13)9-12-8-10-4-3-7-15-10/h3-4,7,12H,1-2,5-6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIGBBBQAZUEQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CNCC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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